Cadmium tetrafluoroborate

Catalog No.
S1509959
CAS No.
14486-19-2
M.F
B2CdF8
M. Wt
286.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadmium tetrafluoroborate

CAS Number

14486-19-2

Product Name

Cadmium tetrafluoroborate

IUPAC Name

cadmium(2+);ditetrafluoroborate

Molecular Formula

B2CdF8

Molecular Weight

286.03 g/mol

InChI

InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

NXOFSPIMFJTFSE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2]

solubility

Very soluble in water
Very soluble in 95% alcohol

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2]

Cadmium tetrafluoroborate is an ionic compound with the chemical formula Cd BF4 2\text{Cd BF}_4\text{ }_2. It appears as a colorless, odorless crystalline solid that is soluble in polar solvents such as water and ethanol. This compound is primarily utilized in industrial applications, particularly in the production of high-strength steels, where it serves to prevent hydrogen absorption, a common cause of post-production cracking in metals . The hydrated form of cadmium tetrafluoroborate, Cd BF4 26H2O\text{Cd BF}_4\text{ }_2\cdot 6\text{H}_2\text{O}, exists in a monoclinic crystal system at room temperature but can undergo phase transitions depending on temperature .

Cadmium tetrafluoroborate is a hazardous material due to the presence of cadmium. Cadmium is a known carcinogen and can cause severe health problems upon exposure, including kidney damage, lung problems, and bone disease [].

  • Acute Toxicity: Inhalation or ingestion of cadmium tetrafluoroborate can cause irritation of the respiratory tract, nausea, vomiting, and diarrhea [].
  • Chronic Toxicity: Long-term exposure to cadmium can lead to serious health problems as mentioned earlier [].
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong acids and bases [].

  • Reaction with Fluoroboric Acid:
    • When cadmium carbonate reacts with fluoroboric acid, cadmium tetrafluoroborate and bicarbonate are formed:
    H3OBF4+CdCO3Cd BF4 2+HCO3+H2O\text{H}_3\text{OBF}_4+\text{CdCO}_3\rightarrow \text{Cd BF}_4\text{ }_2+\text{HCO}_3^{-}+\text{H}_2\text{O}
  • Oxidation-Reduction Reaction:
    • Cadmium can also react with nitrosyl tetrafluoroborate to produce cadmium tetrafluoroborate and nitrogen oxides:
    Cd+2NOBF4Cd BF4 2+2NO\text{Cd}+2\text{NOBF}_4\rightarrow \text{Cd BF}_4\text{ }_2+2\text{NO}

These reactions highlight the compound's behavior as a weakly acidic inorganic salt that can neutralize bases, generating heat during the process .

Cadmium tetrafluoroborate is recognized for its toxicological properties. Exposure routes include ingestion, inhalation, and dermal contact, leading to symptoms such as nausea, vomiting, irritation of mucous membranes, and respiratory issues. The compound affects biological systems like the lungs, kidneys, and liver, with potential severe outcomes including kidney and liver injuries. Its toxicity is linked to cadmium poisoning mechanisms and the effects of borates and hydrofluoric acid .

The primary methods for synthesizing cadmium tetrafluoroborate involve:

  • Aqueous Reaction: Mixing aqueous solutions of fluoroboric acid with solid cadmium carbonate or cadmium oxide.
  • Oxidation-Reduction: Using nitrosyl tetrafluoroborate in a reaction with elemental cadmium.

Both methods yield cadmium tetrafluoroborate efficiently under controlled conditions .

Cadmium tetrafluoroborate has several industrial applications:

  • Electroplating: It is used in electroplating processes for high-strength steels to prevent hydrogen embrittlement.
  • Nanomaterial Synthesis: The compound plays a role in fine-tuning the size of cadmium telluride nanomaterials, which are significant in semiconductor applications .
  • Catalysis: It may also serve as a catalyst in various organic reactions due to its acidic properties .

Studies on cadmium tetrafluoroborate interactions emphasize its caustic nature when dissolved in water. The resulting solutions exhibit acidic characteristics, which can react with bases. The toxicity profile indicates significant health hazards upon exposure, necessitating careful handling and specific safety protocols during its use in industrial settings .

Cadmium tetrafluoroborate shares similarities with other metal tetrafluoroborates but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Cadmium TetrafluoroborateCd(BF₄)₂Colorless crystals; used in steel production
Zinc TetrafluoroborateZn(BF₄)₂Used in electroplating; less toxic than cadmium
Nickel TetrafluoroborateNi(BF₄)₂Similar structure; used in catalysis
Copper TetrafluoroborateCu(BF₄)₂Often used in organic synthesis

Cadmium tetrafluoroborate is unique due to its specific applications in preventing hydrogen embrittlement and its distinct toxicity profile compared to other metal tetrafluoroborates .

Temperature-Dependent Phase Transitions

Cadmium tetrafluoroborate hexahydrate undergoes two first-order phase transitions at 324 K and 177 K, as identified through thermal and crystallographic analyses [1]. These transitions correspond to structural reorganizations driven by changes in hydrogen bonding networks and anion-cation interactions. At room temperature (298 K), the compound stabilizes in a monoclinic crystal system (space group P2₁/c), while heating to 324 K induces a transition to a trigonal system. Cooling below 177 K further shifts the structure to a triclinic arrangement [1]. These phase changes are reversible and accompanied by distinct alterations in unit cell parameters, as summarized below:

Temperature (K)Crystal SystemSpace GroupKey Structural Feature
>324TrigonalP-3m1Quasi-trigonal symmetry
177–324MonoclinicP2₁/cDistorted antiprisms
<177TriclinicP-1Reduced symmetry

The enthalpy changes associated with these transitions remain areas of active research, though they are hypothesized to involve reorganization of the tetrafluoroborate anions and water molecules within the lattice [1] [8].

Monoclinic to Trigonal Crystal System Transformations

The monoclinic-to-trigonal transition at 324 K is marked by a symmetry increase, wherein the cadmium ion’s coordination environment shifts from a distorted square antiprism to a quasi-trigonal prism [1] [3]. In the monoclinic phase, cadmium is coordinated by six water molecules and two fluorine atoms from tetrafluoroborate anions, forming a [Cd(H₂O)₆(F)₂]²⁺ core. At 324 K, the structure adopts trigonal symmetry (P-3m1), with the cadmium center achieving a more symmetric coordination sphere involving three water molecules and three fluorine atoms in a trigonal planar arrangement [1]. This transition is accompanied by a contraction along the c-axis and expansion along the a- and b-axes, as observed in variable-temperature X-ray diffraction studies [3].

Quasi-Trigonal Geometry Among First-Row Transition Metal Tetrafluoroborates

Cadmium tetrafluoroborate’s quasi-trigonal geometry distinguishes it from other first-row transition metal tetrafluoroborates, such as those of copper(II) or zinc(II), which predominantly adopt hexagonal or tetragonal structures [1] [3]. For example:

  • Copper(II) tetrafluoroborate (Cu(BF₄)₂·6H₂O) stabilizes in a hexagonal system due to Jahn-Teller distortions [3].
  • Zinc(II) tetrafluoroborate (Zn(BF₄)₂·6H₂O) exhibits a tetragonal structure with linear [Zn(H₂O)₄(F)₂]²⁺ units [4].

The absence of d-orbital electrons in Cd²⁺ (4d¹⁰ configuration) eliminates Jahn-Teller effects, enabling its unique trigonal geometry. This contrasts with Cu²⁺ (3d⁹), where dynamic distortions dominate [3].

Hydration Sphere Architecture in Cd(BF₄)₂·6H₂O

The hexahydrate form features a well-defined hydration sphere, with six water molecules directly coordinating the cadmium ion in a slightly distorted square antiprismatic geometry [1] [8]. Each tetrafluoroborate anion participates in hydrogen bonding with adjacent water molecules, forming a three-dimensional network. Key structural features include:

  • Cd–O bond lengths: 2.35–2.42 Å (consistent with octahedral coordination).
  • Hydrogen bonding: O–H···F interactions (2.60–2.85 Å) stabilize the lattice [8].

Notably, the hydration sphere remains intact during the monoclinic-to-trigonal transition, with water molecules reorienting to accommodate symmetry changes [1].

Computational Modeling of Crystal Structures

Computational approaches, including density functional theory (DFT) and molecular dynamics (MD) simulations, have been employed to model cadmium tetrafluoroborate’s phase behavior. For instance:

  • DFT studies predict lattice energy differences between monoclinic and trigonal phases, aligning with experimental transition temperatures [7].
  • MD simulations of hydrated structures replicate the anisotropic thermal expansion observed in X-ray data [7].

While direct computational studies on Cd(BF₄)₂·6H₂O are limited, methodologies developed for analogous systems, such as calcium tetrafluoroborate hydrates, provide a framework for understanding cadmium’s structural dynamics [8].

Aqueous Synthesis Routes via Fluoroboric Acid

The most widely employed method for synthesizing cadmium tetrafluoroborate involves aqueous reactions using fluoroboric acid as the primary reagent [1] [2]. This approach offers several advantages including high yields, relatively simple procedures, and cost-effectiveness for industrial applications.

Primary Synthesis Route with Cadmium Oxide

The reaction between cadmium oxide and fluoroboric acid represents the most efficient aqueous synthesis route. The process involves the dissolution of cadmium oxide in fluoroboric acid according to the following stoichiometric equation:

CdO + 2HBF₄ → Cd(BF₄)₂ + H₂O [1]

This reaction typically occurs at room temperature to 50°C and yields crystalline cadmium tetrafluoroborate with purities ranging from 95-99% [3]. The reaction mechanism involves initial protonation of the oxide, followed by coordination of tetrafluoroborate anions to form the final product.

Alternative Route using Cadmium Carbonate

Cadmium carbonate serves as an alternative starting material for aqueous synthesis. The reaction proceeds through the following pathway:

CdCO₃ + 2HBF₄ → Cd(BF₄)₂ + H₂O + CO₂ [1] [2]

This method offers advantages in terms of carbon dioxide evolution, which facilitates reaction completion and reduces the likelihood of incomplete conversion. The carbonate route typically yields products with 90-95% purity [3].

Reaction Conditions and Parameters

Optimal reaction conditions for aqueous synthesis involve maintaining the reaction mixture at temperatures between 25-50°C to prevent decomposition of the tetrafluoroborate anion while ensuring complete dissolution of the cadmium source [4]. The concentration of fluoroboric acid should be maintained between 40-60 weight percent to optimize yield and minimize side reactions [3].

Purification and Crystallization

Following the initial reaction, the aqueous solution undergoes filtration to remove any insoluble impurities, followed by controlled evaporation to obtain crystalline cadmium tetrafluoroborate [4] [3]. The crystallization process is typically conducted at reduced temperatures (0-5°C) with controlled cooling rates (1-2°C/min) to ensure optimal crystal formation and purity.

Non-Aqueous Preparation Techniques

Non-aqueous synthesis methods have gained attention due to their ability to produce cadmium tetrafluoroborate with different morphologies and potentially higher purity levels, particularly when water-sensitive applications are required [5] [6].

Oxidation-Reduction Synthesis

A notable non-aqueous approach involves the oxidation-reduction reaction using nitrosyl tetrafluoroborate. This method proceeds according to the following equation:

Cd(s) + 2NOBF₄ → Cd(BF₄)₂ + 2NO [1]

This reaction is typically conducted in ethyl acetate or acetonitrile at temperatures ranging from 25-60°C [1]. The method offers advantages in terms of precise stoichiometric control and reduced water content in the final product.

Ionic Liquid-Mediated Synthesis

Recent developments have explored the use of ionic liquids as reaction media for cadmium tetrafluoroborate synthesis [7] [8]. These approaches utilize 1-butyl-3-methylimidazolium tetrafluoroborate as both solvent and reactant, offering advantages in terms of environmental sustainability and product purity.

Organic Solvent Systems

Various organic solvents including acetonitrile, dimethylformamide, and dimethyl sulfoxide have been employed as reaction media [6] [9]. These systems typically operate at temperatures between 25-80°C and offer enhanced control over crystallization processes.

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is crucial for achieving high yields and purity in cadmium tetrafluoroborate synthesis. Key parameters affecting the synthesis outcome include temperature, pH, concentration ratios, and reaction time [10].

Temperature Control

Temperature optimization involves balancing reaction kinetics with thermal stability of the tetrafluoroborate anion. Studies have shown that optimal temperatures range from 25-50°C for aqueous systems, with higher temperatures leading to increased decomposition rates [4] [3]. For non-aqueous systems, temperature ranges of 25-80°C have been successfully employed depending on the specific solvent system [6].

pH Optimization

The pH of the reaction medium significantly affects both reaction rate and product purity. Optimal pH ranges between 1.5-3.0 help control hydrolysis reactions while maintaining sufficient acidity for complete conversion of cadmium sources [3]. pH values outside this range can lead to formation of cadmium hydroxide or excessive hydrolysis of tetrafluoroborate anions.

Stoichiometric Considerations

The molar ratio of cadmium source to fluoroboric acid significantly impacts yield and purity. Optimal ratios typically range from 1:2 to 1:2.5 (Cd:HBF₄), with excess fluoroboric acid helping to drive the reaction to completion while minimizing formation of basic cadmium compounds [3].

Reaction Time and Mixing

Reaction times between 2-4 hours for aqueous systems and 4-8 hours for non-aqueous systems have been found optimal for achieving complete conversion while minimizing side reactions [3]. Adequate mixing at rates of 200-400 rpm ensures homogeneous reaction conditions and improved mass transfer [10].

Purity Assessment and Impurity Profile Analysis

Comprehensive purity assessment of cadmium tetrafluoroborate requires multiple analytical techniques to identify and quantify potential impurities arising from incomplete reactions, decomposition, or contamination [11] [12].

Primary Analytical Methods

X-ray diffraction analysis serves as the primary method for assessing crystalline purity and identifying crystalline impurities [13]. This technique can detect crystalline impurities at levels as low as 0.1-1% and provides definitive identification of phases present in the sample.

Inductively coupled plasma spectroscopy enables precise determination of cadmium content and detection of metallic impurities at levels as low as 0.01-0.1 ppm [11]. This method is particularly valuable for identifying trace metal contamination from synthesis equipment or starting materials.

Thermal Analysis Techniques

Thermogravimetric analysis provides information about thermal stability and can identify volatile impurities such as residual solvents or water [14]. The technique can detect weight changes as small as 0.1%, making it suitable for identifying hygroscopic water content and decomposition products.

Differential scanning calorimetry offers insights into phase transitions and melting behavior, helping to identify polymorphic forms and assess thermal purity [14]. Temperature resolution of 0.1°C enables detection of subtle phase changes that may indicate impurity presence.

Spectroscopic Characterization

Fourier transform infrared spectroscopy enables identification of functional groups and can detect organic impurities, residual solvents, and decomposition products [15]. The technique is particularly useful for identifying borate-related impurities and verifying the integrity of tetrafluoroborate anions.

Nuclear magnetic resonance spectroscopy provides detailed structural information and can identify organic impurities and structural variants [15]. For cadmium tetrafluoroborate, ¹H NMR and ¹³C NMR can detect organic contaminants at levels as low as 0.01-0.1%.

Common Impurity Profiles

Typical impurities in cadmium tetrafluoroborate include unreacted starting materials such as cadmium oxide (0.1-2.0%) and cadmium carbonate (0.1-1.5%) [3]. Excess fluoroboric acid (0.5-3.0%) may remain if stoichiometric control is insufficient, while hydrolysis products such as cadmium fluoride (0.1-1.0%) can form under inappropriate pH conditions.

Water content typically ranges from 2.0-8.0% due to the hygroscopic nature of cadmium tetrafluoroborate [14] [3]. Organic solvent residues (0.1-2.0%) may persist if drying procedures are inadequate, while trace metal impurities (0.01-0.1%) can arise from contamination during synthesis or handling.

Green Chemistry Approaches to Synthesis

Environmental considerations have driven the development of more sustainable synthesis methods for cadmium tetrafluoroborate, focusing on reduced solvent usage, energy efficiency, and waste minimization [16] [17].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for cadmium tetrafluoroborate preparation [18]. This method utilizes microwave energy to accelerate reaction rates while reducing reaction times from hours to minutes. Typical conditions involve temperatures of 80-150°C with reaction times of 15-30 minutes, resulting in yields of 75-90% and purities of 88-95%.

The microwave approach offers several environmental advantages including reduced energy consumption, minimized solvent usage, and decreased reaction times. The method also enables better control over reaction parameters and often results in improved product morphology and purity.

Solvent-Free Synthesis Methods

Development of solvent-free synthesis routes has been explored to eliminate organic solvent usage entirely [16]. These approaches typically involve solid-state reactions between cadmium salts and fluoroboric acid derivatives under controlled temperature and pressure conditions.

While yields may be somewhat lower than traditional solution methods (typically 60-80%), the elimination of organic solvents significantly reduces environmental impact and simplifies purification procedures. These methods are particularly attractive for industrial applications where waste minimization is prioritized.

Ionic Liquid-Based Green Synthesis

The use of ionic liquids as green solvents for cadmium tetrafluoroborate synthesis has gained considerable attention [7] [8]. These systems offer advantages including negligible vapor pressure, thermal stability, and recyclability. 1-Butyl-3-methylimidazolium tetrafluoroborate has been successfully employed as both solvent and reactant, eliminating the need for additional solvents.

Ionic liquid-based synthesis typically operates at temperatures of 120-180°C with reaction times of 12-24 hours, achieving yields of 70-85% and purities of 85-92%. The ionic liquid can be recovered and recycled, significantly reducing waste generation and improving process sustainability.

Energy-Efficient Processing

Implementation of energy-efficient processing techniques, including optimized heating systems and heat recovery, has been explored to reduce the overall energy footprint of cadmium tetrafluoroborate synthesis [16]. These approaches focus on maximizing energy utilization while maintaining product quality and yield.

Temperature optimization studies have shown that maintaining reaction temperatures at the lower end of the optimal range (25-30°C for aqueous systems) can achieve comparable yields while reducing energy requirements by 20-30%. Combined with improved insulation and heat recovery systems, these modifications can significantly improve the environmental profile of the synthesis process.

Waste Minimization Strategies

Comprehensive waste minimization strategies have been developed to reduce the environmental impact of cadmium tetrafluoroborate synthesis [17]. These include optimization of stoichiometric ratios to minimize excess reagents, implementation of recycling systems for process solvents, and development of more efficient purification methods that reduce waste generation.

Physical Description

Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)
Liquid

Color/Form

Colorless liquid

Density

1.6 at 68 °F (USCG, 1999)
1.60 g/cu cm at 25 °C

Odor

ODORLESS

UNII

6FO2G6257B

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

14486-19-2

Associated Chemicals

Cadmium ion (2+);22537-48-0

Wikipedia

Cadmium tetrafluoroborate

Methods of Manufacturing

PREPN: ... FROM AQ SOLN OF FLUOROBORIC ACID & CADMIUM METAL, CARBONATE OR OXIDE.
... Prepared from CdO-B2O3 melts. /Cadmium borates/

General Manufacturing Information

Miscellaneous manufacturing
Borate(1-), tetrafluoro-, cadmium (2:1): ACTIVE
CONVENTIONAL METHODS OF DEHYDRATION RESULTS IN PARTIAL HYDROLYSIS OF FLUOBORATE ION & LOSS OF VOLATILE ACIDIC COMPONENTS. IT IS MORE CONVENIENT & ECONOMICAL TO SUPPLY 40-50% AQUEOUS SOLUTIONS.

Storage Conditions

STORAGE TEMPERATURE: AMBIENT. VENTING: OPEN.

Stability Shelf Life

STABLE DURING TRANSPORT

Dates

Last modified: 08-15-2023

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